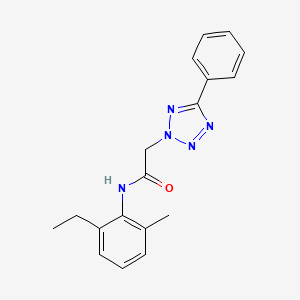![molecular formula C18H24ClNO2 B5586325 (2-methoxyethyl){3-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B5586325.png)
(2-methoxyethyl){3-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The research on related compounds, such as 4-methoxy-benzylidene and 3-methoxy-phenyl-amine derivatives, provides a foundation for understanding the chemical and physical properties, synthesis methods, and applications of benzylamine derivatives. These studies contribute to the broader field of organic chemistry and materials science by offering insights into novel compound synthesis and potential applications in various industries, including pharmaceuticals and materials engineering.
Synthesis Analysis
Synthesis methods for related compounds often involve single-step processes or specific reactions like catalytic hydrogenation and solvent-free condensation/reduction sequences. For instance, Choi et al. (2002) described synthesizing a nitrogen analog of stilbene through a single-step process, suggesting a simplified approach that might be applicable to similar compounds (Choi et al., 2002).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and computational studies, plays a crucial role in understanding the configuration and stability of benzylamine derivatives. For example, Butcher et al. (2007) explored the crystal packing and intramolecular interactions in a related compound, highlighting the importance of hydrogen bonding and dihedral angles in molecular stability (Butcher et al., 2007).
Chemical Reactions and Properties
Chemical reactions, such as oxidative debenzylation and reductive amination, are pivotal in modifying and synthesizing benzylamine derivatives. Yoo et al. (1990) discussed the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, providing insights into the reactivity and transformation of these compounds (Yoo et al., 1990).
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns, are critical for understanding the behavior of benzylamine derivatives under various conditions. Studies like those by Butcher et al. (2007) offer detailed analyses of crystal packing and stabilization mechanisms, essential for predicting compound behavior (Butcher et al., 2007).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity and functional group transformations, sheds light on the versatility and potential applications of benzylamine derivatives. For example, the selective deprotection studies by Horita et al. (1986) reveal the nuanced reactivity of different protecting groups, critical for synthetic strategies involving benzylamine derivatives (Horita et al., 1986).
Mécanisme D'action
Propriétés
IUPAC Name |
2-methoxy-N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-15-6-8-16(9-7-15)14-21-18-5-3-4-17(12-18)13-19-10-11-20-2;/h3-9,12,19H,10-11,13-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBZWIDPWRLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5586266.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5586272.png)


![1-(3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5586289.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5586297.png)
![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)
![2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5586307.png)

![methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5586334.png)
![N-(cyclopropylmethyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5586347.png)
![N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5586349.png)
